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A Technical Guide to the Solubility and Stability of Tenofovir Disoproxil Fumarate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the solubility and stability characteristics of Tenofovir Disoproxil Fumarate (TDF), a key antiretroviral prodrug. The information presented is collated from various scientific sources to support research and development activities. TDF, chemically known as 9-[(R)-2-

[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate, is the ester prodrug of tenofovir.[1] This modification enhances its oral bioavailability, which is approximately 25% in fasted patients.[2] Following oral administration, TDF is absorbed and converted to its active form, tenofovir, which is then phosphorylated to the active metabolite, tenofovir diphosphate.[3]

Solubility Profile

Tenofovir disoproxil fumarate is described as a white to off-white crystalline powder.[2][4] Its solubility is a critical factor for formulation development and in vitro studies. The compound exhibits varied solubility in aqueous and organic solvents.

1.1 Quantitative Solubility Data

The solubility of TDF in different solvents is summarized in the table below. It is sparingly soluble in aqueous buffers and slightly soluble in water.[4][5] For enhanced solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like Dimethylformamide (DMF) before diluting with the chosen buffer.[5]



Solvent System	Temperature	Solubility	Citation(s)
Distilled Water	25 °C	13.4 mg/mL	[2][3][6]
Water	Warmed	3.0 mg/mL	
Dimethyl Sulfoxide (DMSO)	25 °C	~14 mg/mL to 100 mg/mL	[5][7][8]
Dimethylformamide (DMF)	Not Specified	~16 mg/mL	[5]
Ethanol	25 °C	~4-5 mg/mL	[5][7]
DMF:PBS (pH 7.2) (1:9)	Not Specified	~0.1 mg/mL	[5]
Methanol	Not Specified	Soluble	[4]
Isopropanol	Not Specified	Slightly Soluble	[4]

Note: Discrepancies in reported solubility values, such as for DMSO, may be due to variations in experimental methods or purity of the compound.

1.2 Partition Coefficient

The octanol/phosphate buffer (pH 6.5) partition coefficient (log p) for TDF is 1.25 at 25 °C, indicating its lipophilic nature which aids in cellular permeation.[2][3]

Stability Profile

The stability of TDF is a crucial parameter, as degradation can impact its efficacy and safety. The ester linkages in the disoproxil moiety are susceptible to hydrolysis.[9] Forced degradation studies, as recommended by the International Conference on Harmonisation (ICH), have been conducted to understand its intrinsic stability.

2.1 Summary of Forced Degradation Studies

TDF exhibits significant instability under hydrolytic (acidic and alkaline) and oxidative stress conditions, while it is relatively stable to dry heat and neutral conditions.[10][11]



Stress Condition	Observation	Extent of Degradation (Example)	Citation(s)
Acid Hydrolysis	Unstable	10.95% degradation in 0.1N HCl	[10][11][12][13][14]
Alkaline Hydrolysis	Unstable	10.6% degradation in 0.1N NaOH	[10][11][12][13]
Neutral Hydrolysis	Generally Stable	Contradictory reports exist, with one study noting 12.26% degradation.	[10][11][12][14]
Oxidative (H ₂ O ₂)	Unstable	12.22% degradation with hydrogen peroxide	[10][11][12][14]
Thermal (Dry Heat)	Stable	No significant degradation at 50°C for 2 months. However, degradation was observed at 60°C for 8 hours in another study.	[10][11][15]
Photolytic	Labile / Unstable	Degradation observed upon exposure to light.	[10][11]

2.2 Storage and Handling

As a solid, TDF is stable for at least 4 years when stored at -20°C.[5] For pharmaceutical products like Viread® tablets, storage is recommended at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F).[16] The packaging often includes a desiccant, highlighting the need to protect the drug from moisture to prevent hydrolysis.[17] Aqueous solutions are not recommended for storage for more than one day.[5]



Experimental Protocols

Detailed methodologies are essential for replicating and comparing solubility and stability studies.

3.1 Stability-Indicating HPLC Method

A common analytical technique for assessing TDF stability is a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

- Objective: To separate and quantify TDF from its degradation products.
- Chromatographic System:
 - Column: A reversed-phase C18 column is typically employed (e.g., Phenomenex Gemini C18, 150 mm × 4.6 mm, 5 μm).[18]
 - Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent and an aqueous buffer. Examples include:
 - Methanol: Water (60:40, v/v).[11]
 - Acetonitrile, potassium dihydrogen phosphate buffer (20 mM, pH 3.3), and triethylamine (58.72 : 41.23 : 0.05 v/v).[18]
 - Flow Rate: Typically maintained between 1.0 1.7 mL/min.[11][18]
 - Detection: UV detection at λmax of 260 nm.[11][12]
- Sample Preparation:
 - Prepare a standard stock solution of TDF in a suitable solvent like methanol (e.g., 1000 μg/ml).[1]
 - For tablet analysis, weigh and finely powder a set number of tablets. An amount of powder equivalent to a specific dose is extracted with a solvent, often with sonication to ensure complete drug extraction.[18]



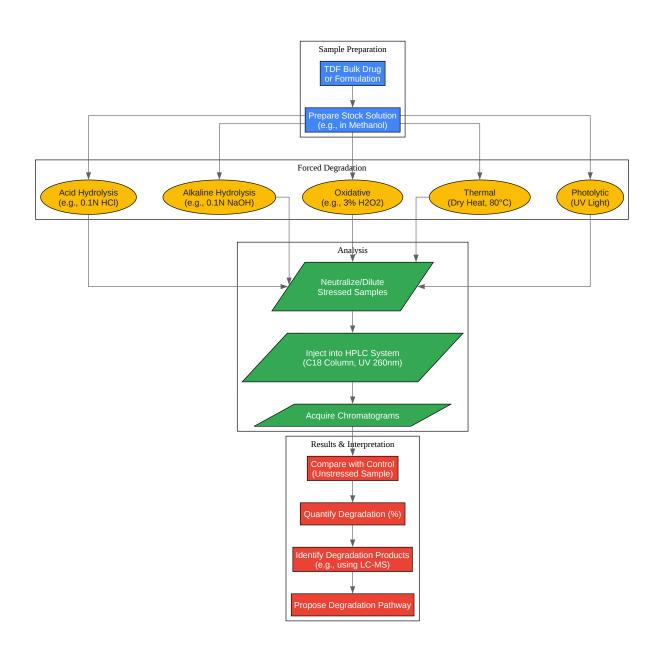
- Dilute the stock or extracted solutions with the mobile phase to achieve a final concentration within the method's linear range.
- 3.2 Forced Degradation (Stress Testing) Protocol
- Objective: To generate potential degradation products and evaluate the intrinsic stability of TDF.
- General Procedure: Subject TDF in solution or as a solid to various stress conditions.
 Analyze the stressed samples at time intervals using a validated stability-indicating method.
- Stress Conditions:
 - Acid Hydrolysis: Accurately weigh TDF and dissolve in a methanolic solution of 1 M HCI.
 Keep the solution at room temperature for a specified duration (e.g., 8-24 hours).
 Neutralize an aliquot before dilution and injection.[18][19]
 - Alkaline Hydrolysis: Follow the same procedure as acid hydrolysis, but use 1 M NaOH.[19]
 - Oxidative Degradation: Dissolve TDF in a solution containing hydrogen peroxide (e.g.,
 0.6% H₂O₂ or 3% H₂O₂) and keep for a specified duration before analysis.[1][20]
 - Thermal Degradation: Expose the solid TDF powder to dry heat in a temperature-controlled oven (e.g., 50°C or 80°C) for a defined period.[1][10]
 - Photodegradation: Expose the TDF solution or solid powder to a controlled source of UV light.

Visualizations

4.1 Experimental Workflow for Stability Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies of Tenofovir Disoproxil Fumarate.





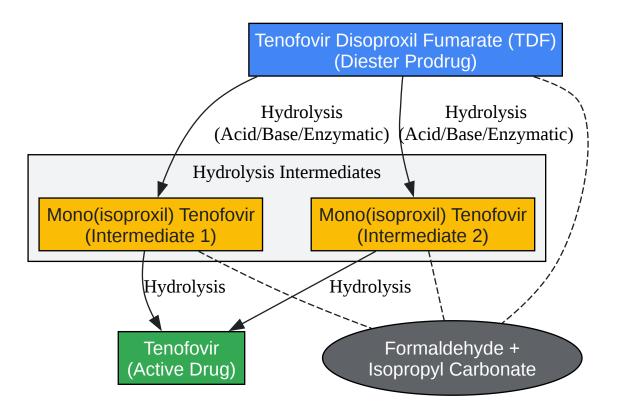
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Caption: Workflow for TDF Forced Degradation Study.



4.2 Simplified Degradation Pathway of TDF

The primary degradation mechanism for TDF is the hydrolysis of its ester side chains. This process ultimately releases the active drug, tenofovir.



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Caption: Simplified Hydrolytic Degradation of TDF.

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